molecular formula C12H19ClN2O B039990 Ipidacrine hydrochloride hydrate CAS No. 118499-70-0

Ipidacrine hydrochloride hydrate

Cat. No. B039990
M. Wt: 242.74 g/mol
InChI Key: SBTIBNSPYUUNGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ipidacrine hydrochloride hydrate is a pharmaceutically active compound known for its variety of crystalline modifications, which differ based on the solvent type and content in the crystalline structure. These modifications include monohydrates, hemihydrates, anhydrous forms, non-stoichiometric hydrates, and mixed solvates, showcasing the compound's complex physical and chemical properties (Dubnika et al., 2011).

Synthesis Analysis

Ipidacrine, also known as NIK-247 or amiridine, is synthesized as a monohydrochloride monohydrate and contains a structure similar to 4-aminopyridine and tacrine. This synthesis highlights its potential as an anticholinesterase agent, indicating its role in cholinergic neurotransmission improvements (Kojima et al., 1998).

Molecular Structure Analysis

The molecular structure of ipidacrine hydrochloride hydrate is complex, involving various crystalline forms. The analysis of these structures through powder x-ray diffraction and other methods provides insight into the compound's physical state and potential pharmacological applications.

Chemical Reactions and Properties

Ipidacrine hydrochloride hydrate participates in various chemical reactions, reflecting its versatile chemical properties. The compound's ability to form different crystalline structures suggests its reactivity and potential for forming stable compounds under different conditions.

Physical Properties Analysis

The physical properties of ipidacrine hydrochloride hydrate, including its crystalline modifications and solvate forms, are essential for understanding its behavior in pharmaceutical formulations. These properties influence the compound's stability, solubility, and overall effectiveness as a medication.

Chemical Properties Analysis

The chemical properties of ipidacrine hydrochloride hydrate, including its reactivity and interaction with other compounds, are crucial for its pharmaceutical applications. Understanding these properties is key to optimizing its use in treating conditions associated with cholinergic neurotransmission deficits.

Scientific Research Applications

  • Peripheral Neuropathy in Breast Cancer Patients : A study found that a combination of alpha-lipoic acid and ipidacrine hydrochloride significantly reduces the severity of paclitaxel-induced peripheral neuropathy in breast cancer patients (Holotiuk et al., 2022).

  • Crystalline Modifications for Pharmaceutical Development : Research indicates that ipidacrine hydrochloride forms various crystalline modifications, which vary by solvent type and content in the crystalline structure. These modifications can be used to develop pharmaceutically active compounds (Dubnika et al., 2011).

  • Rehabilitation in Hemorrhagic Stroke : A combination neurometabolic therapy, including ipidacrine hydrochloride, improves rehabilitation effectiveness rates for cognitive functions in patients with hemorrhagic hemispheric stroke during the recovery period (Dronova, 2021).

  • Treatment in Schizophrenia : Ipidacrine, added to standard antipsychotic treatment, improves conventional perception in stable patients with schizophrenia, even in a short-term trial (Morozova et al., 2021).

  • Potential Antidementia Agent : Ipidacrine shows potential as an antidementia agent by improving cholinergic neurotransmission and potentially inhibiting acetylcholinesterase, a key enzyme in Alzheimer's disease (Kojima et al., 1998).

  • Pain Relief in Nerve Dysfunction : 0.5% ipidacrine solution fluctuophoresis effectively relieves pain and improves sensitivity in patients with inferior alveolar nerve dysfunction (Rabinovich et al., 2013).

  • Improvement in Amnesia : Ipidacrine rapidly enters the brain and improves scopolamine-induced amnesia in rats, suggesting its potential as a treatment for Alzheimer's disease (Onodera et al., 1998).

  • Treatment in Tunnel Syndrome : Ipidacrine combined with traditional therapy significantly improves clinical, neurophysiological, and psycho-emotional outcomes in tunnel syndrome patients (Merkulov et al., 2021).

Future Directions

Future research could explore other primary alcohols, such as ethanol and propanol, which could also form solvates with ipidacrine hydrochloride . Additionally, further studies could use ipidacrine for the treatment of diabetic erectile dysfunction, particularly in non-responders to PDE5 inhibitors .

properties

IUPAC Name

2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-amine;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2.ClH.H2O/c13-12-8-4-1-2-6-10(8)14-11-7-3-5-9(11)12;;/h1-7H2,(H2,13,14);1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBTIBNSPYUUNGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C3CCCC3=N2)N.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9046734
Record name Ipidacrine hydrochloride hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ipidacrine hydrochloride hydrate

CAS RN

118499-70-0
Record name Ipidacrine hydrochloride monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118499700
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ipidacrine hydrochloride hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-amino-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinoline hydrochloride monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IPIDACRINE HYDROCHLORIDE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OV96AIK79Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ipidacrine hydrochloride hydrate
Reactant of Route 2
Reactant of Route 2
Ipidacrine hydrochloride hydrate
Reactant of Route 3
Ipidacrine hydrochloride hydrate
Reactant of Route 4
Ipidacrine hydrochloride hydrate
Reactant of Route 5
Ipidacrine hydrochloride hydrate
Reactant of Route 6
Ipidacrine hydrochloride hydrate

Citations

For This Compound
3
Citations
S Li, AJ Li, J Travers, T Xu… - … the Science of Drug …, 2021 - journals.sagepub.com
… following six compounds: tacrine hydrochloride, hydroxytacrine maleate, 9-aminoacridine monohydrochloride monohydrate, amsacrine hydrochloride, ipidacrine hydrochloride hydrate, …
Number of citations: 20 journals.sagepub.com
A Anti - Drugs of the Future, 1999 - access.portico.org
Anthra s valrubicin (ValstarTM) has been launched in the US, its first market, by licensee Medeva. The drug is indicated for intravesical therapy of BCG-refractory carcinoma in situ of the …
Number of citations: 2 access.portico.org
T Yanagi - Drugs of the Future, 1998 - access.portico.org
An open-label, balanced, multiple-dose, three-period study conducted on 24 healthy male volunteers, examining the interactions between 141W94 (1200 mg q12h), rifabutin (300 mg/…
Number of citations: 2 access.portico.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.